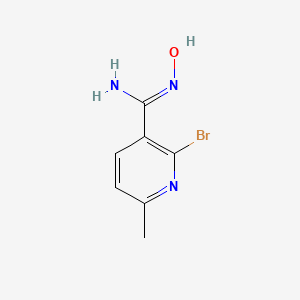
2-Bromo-N-hydroxy-6-methylnicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-hydroxy-6-methylnicotinimidamide is a chemical compound that belongs to the class of nicotinimidamides It is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to the nicotinimidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-hydroxy-6-methylnicotinimidamide typically involves the bromination of a suitable precursor followed by the introduction of the hydroxy and methyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the nicotinimidamide core. The hydroxy group can be introduced through a hydroxylation reaction, while the methyl group can be added via alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-hydroxy-6-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted nicotinimidamides with various functional groups.
Applications De Recherche Scientifique
2-Bromo-N-hydroxy-6-methylnicotinimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-hydroxy-6-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-hydroxybenzamide: Similar structure but lacks the methyl group.
N-Hydroxy-6-methylnicotinimidamide: Similar structure but lacks the bromine atom.
2-Bromo-6-methylnicotinimidamide: Similar structure but lacks the hydroxy group.
Uniqueness
2-Bromo-N-hydroxy-6-methylnicotinimidamide is unique due to the presence of all three functional groups (bromine, hydroxy, and methyl) on the nicotinimidamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H8BrN3O |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
2-bromo-N'-hydroxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-3-5(6(8)10-4)7(9)11-12/h2-3,12H,1H3,(H2,9,11) |
Clé InChI |
FRSRUJMAMYFGIF-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=C(C=C1)/C(=N/O)/N)Br |
SMILES canonique |
CC1=NC(=C(C=C1)C(=NO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


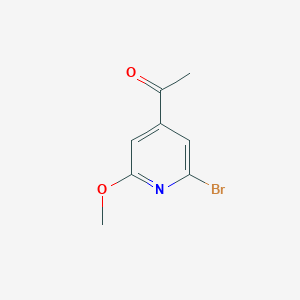
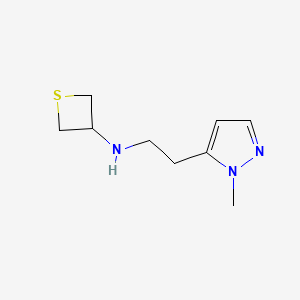

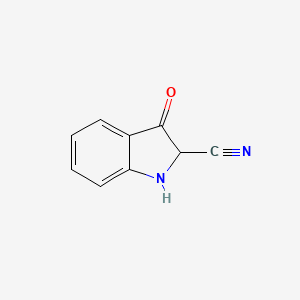
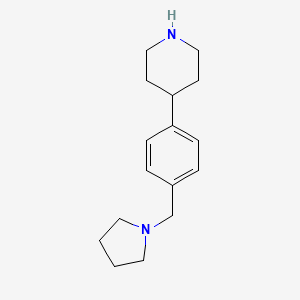

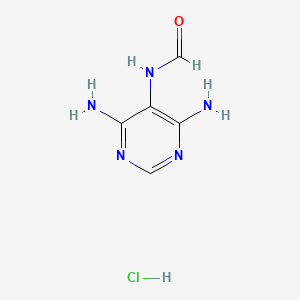

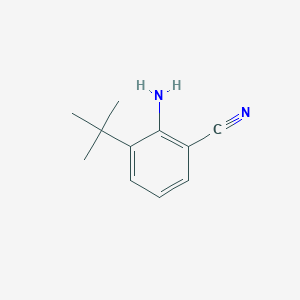
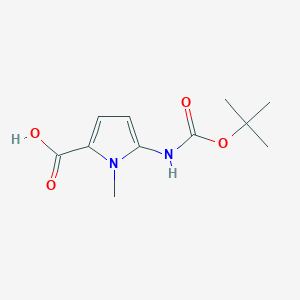
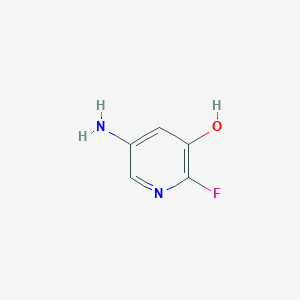


![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)
